

The Mesoionic Character of 3-(Dimethylamino)sydnone: A Technical Guide

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Compound of Interest

Compound Name: Sydnone, 3-(dimethylamino)-

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Abstract

Mesoionic compounds, a class of dipolar, pseudo-aromatic heterocycles, have garnered significant interest in medicinal chemistry and materials science due to their unique electronic structure and reactivity. Among these, sydnones, which are 1,2,3-oxadiazolium-5-olates, are notable for their diverse biological activities and their utility as synthons in organic chemistry. This technical guide provides an in-depth exploration of the mesoionic character of a specific derivative, 3-(dimethylamino)sydnone. While direct experimental data for this particular compound is limited in publicly accessible literature, this guide consolidates our understanding based on the well-established chemistry of sydnones, data from closely related analogs, and computational predictions. We will delve into its electronic structure, predicted spectroscopic and structural properties, synthesis, and reactivity, with a focus on its potential applications in drug development.

Introduction to Mesoionic Compounds and Sydnones

Mesoionic compounds are planar, five- or six-membered heterocyclic molecules that cannot be represented by a single covalent structure. Instead, they are best described as a hybrid of multiple resonance forms, leading to a separation of positive and negative charges that are

delocalized over the ring system. This inherent dipolar nature and pseudo-aromaticity are central to their unique chemical and physical properties.

Sydnone, first synthesized in 1935, are a prominent class of mesoionic compounds.[1] Their structure is characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position. The positive charge is delocalized within the heterocyclic ring, while the negative charge is primarily located on the exocyclic oxygen atom.[1] This electronic configuration imparts sydnones with a significant dipole moment and makes them valuable 1,3-dipoles for cycloaddition reactions.[2] The diverse biological activities reported for sydnone derivatives, including antimicrobial, anti-inflammatory, and antitumor properties, underscore their potential in drug discovery.[3][4]

Electronic Structure of 3-(Dimethylamino)sydnone

The defining feature of 3-(dimethylamino)sydnone is its mesoionic character, arising from the delocalization of π -electrons across the 1,2,3-oxadiazole ring and the exocyclic oxygen. The dimethylamino group at the 3-position significantly influences the electronic distribution within the ring.

The resonance structures of 3-(dimethylamino)sydnone illustrate the delocalization of charge, with a formal positive charge on the ring and a formal negative charge on the exocyclic oxygen. The nitrogen atom of the dimethylamino group also participates in this delocalization, which can be depicted through various resonance contributors.

Caption: Resonance contributors of 3-(dimethylamino)sydnone.

Computational studies on related sydnone structures can provide insights into the molecular orbitals and charge distribution of 3-(dimethylamino)sydnone. The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the sydnone ring and the exocyclic oxygen, while the lowest unoccupied molecular orbital (LUMO) is also centered on the ring, indicating its susceptibility to react with both electrophiles and nucleophiles at different positions.

Predicted Structural and Spectroscopic Properties

While a crystal structure of 3-(dimethylamino)sydnone is not available in the open literature, we can predict its key structural features and spectroscopic signatures based on data from

analogous compounds and computational modeling.

Predicted Structural Parameters

Based on X-ray crystallographic data of other sydnone derivatives, the 1,2,3-oxadiazole ring is expected to be planar. The bond lengths within the ring are intermediate between single and double bonds, reflecting the electron delocalization.

Parameter	Predicted Value Range	Basis for Prediction
N-N Bond Length	1.30 - 1.35 Å	X-ray data of various 3-substituted sydnones.
N-O Bond Length	1.35 - 1.40 Å	X-ray data of various 3-substituted sydnones.
C=O Bond Length	1.20 - 1.25 Å	X-ray data of various 3-substituted sydnones. [5]
C4-C5 Bond Length	1.40 - 1.45 Å	X-ray data of various 3-substituted sydnones.
N3-N(amino) Bond	1.40 - 1.45 Å	Standard N-N single bond lengths and computational models.

Table 1: Predicted Structural Parameters for 3-(Dimethylamino)sydnone.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy: A prominent feature in the IR spectrum of sydnones is the strong carbonyl stretching vibration. For 3-(dimethylamino)sydnone, this is expected in the range of 1730-1780 cm^{-1} , which is at a higher frequency than typical ketones due to the ring strain and electronic effects of the mesoionic system.[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR:** The proton at the C4 position of the sydnone ring is expected to appear as a singlet in the range of δ 6.0-7.5 ppm. The methyl protons of the dimethylamino group would likely

appear as a singlet further upfield.

- ^{13}C NMR: The carbonyl carbon (C5) is expected to have a chemical shift in the range of δ 160-170 ppm. The C4 carbon is predicted to be in the range of δ 90-100 ppm.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H	6.0 - 7.5	singlet	C4-H proton on the sydnone ring.
^1H	2.5 - 3.5	singlet	Methyl protons of the $\text{N}(\text{CH}_3)_2$ group.
^{13}C	160 - 170	-	Carbonyl carbon (C5).
^{13}C	90 - 100	-	C4 carbon of the sydnone ring.
^{13}C	40 - 50	-	Methyl carbons of the $\text{N}(\text{CH}_3)_2$ group.

Table 2: Predicted NMR Data for 3-(Dimethylamino)sydnone.

Synthesis of 3-(Dimethylamino)sydnone

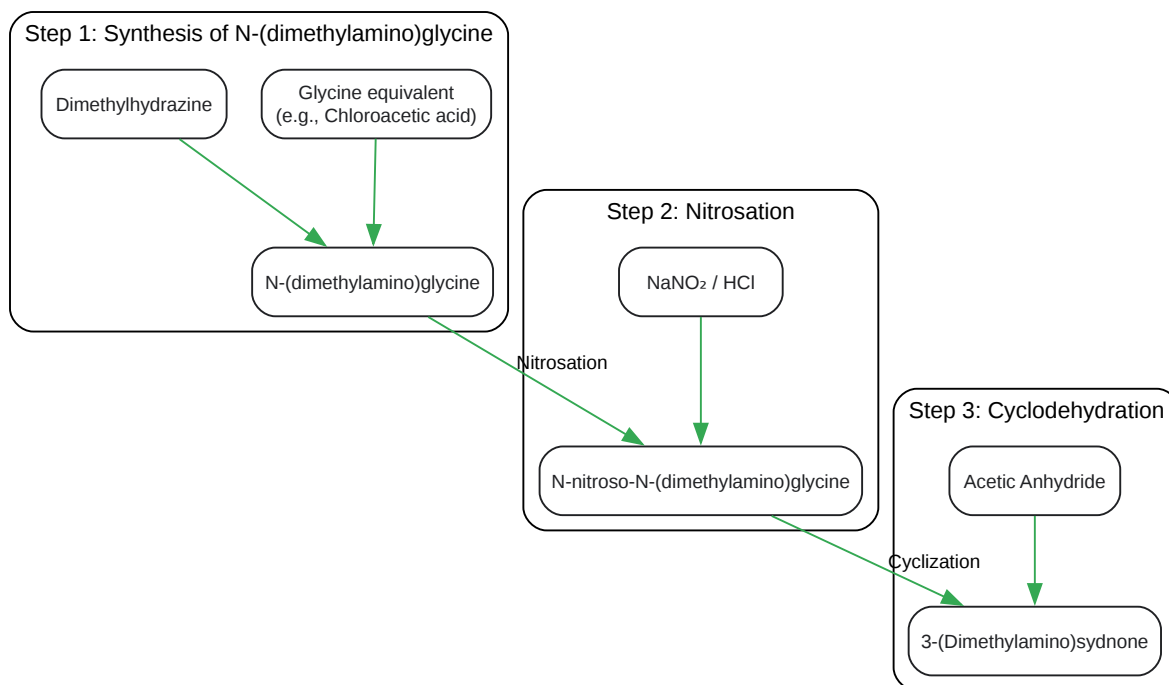
The general synthesis of sydnones involves the cyclodehydration of N-nitroso- α -amino acids.

[5] For 3-(dimethylamino)sydnone, the precursor would be N-nitroso-N-(dimethylamino)glycine.

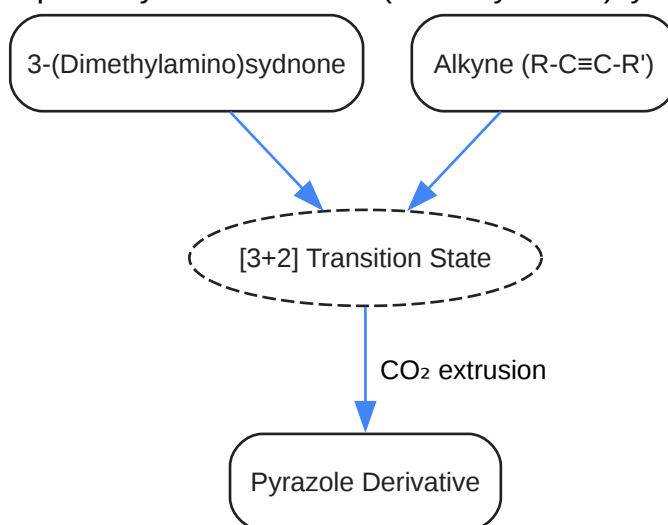
This precursor can be synthesized from N-(dimethylamino)glycine, which in turn can be prepared from the reaction of dimethylhydrazine with a suitable glycine equivalent.

The following diagram illustrates the proposed synthetic pathway.

Proposed Synthesis of 3-(Dimethylamino)sydnone



1,3-Dipolar Cycloaddition of 3-(Dimethylamino)sydnone

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